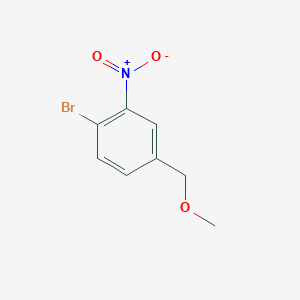

1-Bromo-4-(methoxymethyl)-2-nitrobenzene

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C8H8BrNO3 |

|---|---|

分子量 |

246.06 g/mol |

IUPAC名 |

1-bromo-4-(methoxymethyl)-2-nitrobenzene |

InChI |

InChI=1S/C8H8BrNO3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3 |

InChIキー |

COWCJVLWXRSWSV-UHFFFAOYSA-N |

正規SMILES |

COCC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Precursor Utilization

Direct Synthesis Approaches for 1-Bromo-4-(methoxymethyl)-2-nitrobenzene

The direct synthesis of this compound can be approached from various starting materials, with the key challenge being the regioselective introduction of the three substituents onto the benzene (B151609) ring. The order of introduction is critical and is governed by the electronic and steric properties of the substituents already present on the ring.

Bromination Strategies on (Methoxymethyl)nitrobenzenes

One potential direct approach involves the bromination of a (methoxymethyl)nitrobenzene precursor. The success of this strategy hinges on the directing effects of the existing methoxymethyl and nitro groups. The nitro group is a strong deactivating group and a meta-director, while the methoxymethyl group is an activating group and an ortho-, para-director. organicchemistrytutor.comlibretexts.org In a hypothetical precursor such as 4-(methoxymethyl)-1-nitrobenzene, the activating methoxymethyl group would direct the incoming electrophile (bromine) to the positions ortho to it (positions 3 and 5). The nitro group would direct to the meta position (position 3). Therefore, bromination would likely occur at position 3. To obtain the target compound, this compound, the starting material would need to be 3-(methoxymethyl)-1-nitrobenzene. In this case, the methoxymethyl group would direct bromination to the ortho and para positions (positions 2, 4, and 6), while the nitro group would direct to the meta positions (positions 2, 4, and 6). This convergence of directing effects would favor the introduction of bromine at positions 2, 4, or 6. However, achieving selectivity for the desired isomer could be challenging and might lead to a mixture of products.

| Reaction | Reagents and Conditions | Key Considerations |

| Bromination | Br2, FeBr3 (Lewis acid catalyst) or N-Bromosuccinimide (NBS) with a radical initiator. | The choice of brominating agent and reaction conditions can influence the regioselectivity and the formation of byproducts. |

Nitration Strategies on Brominated (Methoxymethyl)benzenes

An alternative direct approach is the nitration of a brominated (methoxymethyl)benzene. Starting with 1-bromo-4-(methoxymethyl)benzene, the directing effects of the bromo and methoxymethyl groups would determine the position of the incoming nitro group. Both the bromo and methoxymethyl groups are ortho-, para-directors. organicchemistrytutor.compbworks.com The methoxymethyl group is an activating group, while the bromo group is a deactivating group. libretexts.org The activating methoxymethyl group at position 4 would strongly direct the nitration to the ortho position (position 3). The bromo group at position 1 would direct to its ortho and para positions (positions 2 and 6, and position 4, respectively). The combined effect would likely favor nitration at the position ortho to the more activating methoxymethyl group, which is position 3, yielding 1-bromo-4-(methoxymethyl)-3-nitrobenzene. To obtain the desired 2-nitro isomer, the starting material would need to be 1-bromo-3-(methoxymethyl)benzene. Here, the methoxymethyl group would direct to positions 2, 4, and 6, and the bromo group would direct to positions 2, 4, and 6. This would likely lead to a mixture of isomers. A typical nitration procedure involves a mixture of concentrated nitric acid and sulfuric acid. nih.govedubirdie.com

| Reaction | Reagents and Conditions | Key Considerations |

| Nitration | Concentrated HNO3, Concentrated H2SO4, typically at controlled temperatures (e.g., below 60 °C) to prevent dinitration. pbworks.comedubirdie.com | The strong activating nature of the methoxymethyl group could lead to polysubstitution if the reaction conditions are not carefully controlled. |

Introduction of the Methoxymethyl Moiety on Bromonitrobenzenes

A third direct strategy involves introducing the methoxymethyl group onto a pre-existing bromonitrobenzene framework. This can be achieved through a couple of distinct methodologies.

This approach would start with a bromonitrophenol, specifically 4-bromo-2-nitrophenol. chemicalbook.comchemicalbook.com This precursor can then be converted to the target compound through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.comkhanacademy.org In this case, chloromethyl methyl ether would be the appropriate reagent to introduce the methoxymethyl group.

| Reaction | Reagents and Conditions | Key Considerations |

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K2CO3) to deprotonate the phenol. 2. Chloromethyl methyl ether (ClCH2OCH3). | Chloromethyl methyl ether is a carcinogen and should be handled with appropriate safety precautions. The reaction is typically carried out in an aprotic solvent. |

An alternative to ether synthesis involves a two-step process of formylation followed by reduction. This would begin with a suitable bromonitrobenzene, such as 1-bromo-3-nitrobenzene. A formyl group (-CHO) can be introduced onto the aromatic ring via electrophilic aromatic substitution, for example, through a Gattermann-Koch reaction or Vilsmeier-Haack reaction. google.com However, Friedel-Crafts type reactions are generally not successful on strongly deactivated rings like nitrobenzene (B124822). quora.com A reexamination of the bromination of 2-nitrobenzaldehyde (B1664092) has shown that such reactions can lead to a mixture of products. researchgate.net Assuming successful formylation to produce 4-bromo-2-nitrobenzaldehyde, the aldehyde can then be reduced to the corresponding alcohol, 4-bromo-2-nitrobenzyl alcohol. chemicalbook.comresearchgate.net Subsequent etherification of the benzylic alcohol with a methylating agent would yield the final product.

| Reaction | Reagents and Conditions | Key Considerations |

| Formylation | Varies depending on the method (e.g., CO, HCl, AlCl3/CuCl for Gattermann-Koch). | Strongly deactivating groups like the nitro group can inhibit electrophilic formylation reactions. |

| Reduction of Aldehyde | Reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). | These reagents are effective for reducing aldehydes to primary alcohols. |

| Etherification of Alcohol | A base followed by a methylating agent (e.g., methyl iodide). | A standard procedure for converting an alcohol to a methyl ether. |

Multi-Step Synthetic Pathways and Reaction Sequence Design

The synthesis of this compound is likely best achieved through a multi-step pathway that carefully considers the directing effects of the substituents at each stage. lumenlearning.comlibretexts.org The order in which the bromo, nitro, and methoxymethyl (or its precursor) groups are introduced is paramount to achieving the desired regiochemistry. uomustansiriyah.edu.iqlibretexts.org

A plausible multi-step synthesis could start from a simple, commercially available starting material and sequentially introduce the functional groups in a strategic order. For instance, starting with a compound that can be readily functionalized, such as p-bromotoluene, allows for a logical sequence of reactions.

A potential synthetic route is as follows:

Nitration of p-bromotoluene: The methyl group is an ortho-, para-director and activating, while the bromo group is also an ortho-, para-director but deactivating. Nitration would be directed primarily by the activating methyl group to the positions ortho to it. This would yield 4-bromo-2-nitrotoluene (B1266186) as the major product.

Benzylic Bromination: The methyl group of 4-bromo-2-nitrotoluene can be selectively brominated at the benzylic position using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This would produce 4-bromo-1-(bromomethyl)-2-nitrobenzene.

Nucleophilic Substitution: The resulting benzylic bromide is highly reactive towards nucleophiles. Reaction with sodium methoxide (B1231860) (NaOCH3) would proceed via an SN2 mechanism to displace the bromide and form the desired methoxymethyl ether, yielding this compound.

This multi-step approach offers better control over the regiochemistry compared to direct substitution on a more complex, pre-substituted ring. The design of such pathways requires a thorough understanding of how each functional group influences the reactivity and selectivity of subsequent reactions. youtube.comyoutube.com

| Step | Reaction | Typical Reagents |

| 1 | Nitration | HNO3, H2SO4 |

| 2 | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN or light |

| 3 | Ether Formation | Sodium methoxide (NaOCH3) |

Exploration of Precursor Functionalization and Transformation

A plausible and direct synthetic route to this compound commences with the precursor 1-bromo-4-(methoxymethyl)benzene . The key transformation in this route is the regioselective nitration of the benzene ring. The methoxymethyl group at the para position is an ortho-, para-directing group, while the bromo group is also an ortho-, para-directing, but deactivating group. Therefore, the nitration is expected to occur at the positions ortho to the methoxymethyl group. However, due to steric hindrance from the adjacent bromo group, the nitration is anticipated to predominantly yield the desired 2-nitro isomer.

Another viable synthetic strategy begins with 4-methyl-2-nitroaniline (B134579) . This approach involves a Sandmeyer reaction, a well-established method for the conversion of an amino group on an aromatic ring to a variety of functional groups, including halogens. The amino group of 4-methyl-2-nitroaniline can be diazotized using sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) bromide solution to introduce the bromo group at the 1-position. The subsequent step would involve the functionalization of the methyl group to a methoxymethyl group, which can be achieved through free-radical bromination of the methyl group followed by nucleophilic substitution with methanol.

A third potential route involves the direct bromination of a suitable precursor such as 4-(methoxymethyl)-1-nitrotoluene . The nitro group is a meta-directing group, while the methoxymethyl group is ortho-, para-directing. The concerted directing effects of these two groups would favor the introduction of the bromine atom at the position ortho to the methoxymethyl group and meta to the nitro group, which corresponds to the desired product.

Optimisation of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product, this compound. For the nitration of 1-bromo-4-(methoxymethyl)benzene, a mixture of nitric acid and sulfuric acid is the conventional nitrating agent. pbworks.com The reaction temperature must be carefully controlled to prevent over-nitration and the formation of undesired isomers. Lower temperatures generally favor higher selectivity. The ratio of nitric acid to sulfuric acid can also be varied to modulate the reactivity of the nitrating species.

In the Sandmeyer reaction of 4-methyl-2-nitroaniline, the temperature of the diazotization step needs to be kept low (typically 0-5 °C) to prevent the decomposition of the diazonium salt. The efficiency of the subsequent bromination step can be influenced by the source of copper(I) bromide and the reaction temperature.

For the bromination of 4-(methoxymethyl)-1-nitrotoluene, the choice of brominating agent and catalyst is critical. N-Bromosuccinimide (NBS) in the presence of a radical initiator is a common reagent for benzylic bromination. However, for aromatic bromination, a Lewis acid catalyst such as iron(III) bromide is typically employed with molecular bromine. orgsyn.org The solvent can also play a significant role in the selectivity of the bromination reaction.

A summary of potential reaction conditions for the synthesis of this compound is presented in the table below.

| Starting Material | Reagents and Conditions | Key Considerations |

| 1-bromo-4-(methoxymethyl)benzene | HNO₃/H₂SO₄, low temperature | Control of regioselectivity, prevention of over-nitration |

| 4-methyl-2-nitroaniline | 1. NaNO₂/HBr, 0-5 °C; 2. CuBr | Stability of the diazonium salt, yield of the Sandmeyer reaction |

| 4-(methoxymethyl)-1-nitrotoluene | Br₂/FeBr₃, inert solvent | Choice of catalyst and solvent to ensure aromatic bromination |

Comparative Analysis of Synthetic Routes for Scalability and Efficiency

The pathway beginning with 4-(methoxymethyl)-1-nitrotoluene also presents a viable option. The success of this route hinges on the selective bromination of the aromatic ring without affecting the methoxymethyl group. This route could be efficient if high regioselectivity can be achieved in the bromination step.

The following table provides a comparative analysis of these synthetic routes.

| Synthetic Route | Starting Material | Number of Steps | Potential Advantages | Potential Challenges |

| Route 1 | 1-bromo-4-(methoxymethyl)benzene | 1 | Direct and potentially rapid | Poor regioselectivity in nitration |

| Route 2 | 4-methyl-2-nitroaniline | 3+ | Good control of substitution pattern | Multi-step, potentially lower overall yield |

| Route 3 | 4-(methoxymethyl)-1-nitrotoluene | 1 | Direct | Achieving selective aromatic bromination |

Catalytic Approaches in Synthesis

The presence of a bromo substituent on the aromatic ring of this compound makes it an ideal substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of a wide range of more complex molecules.

Metal-Catalyzed Cross-Coupling Reactions for Aryl Halide Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the functionalization of aryl halides. These reactions are widely used in both academic and industrial settings due to their high efficiency, functional group tolerance, and mild reaction conditions.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org this compound can serve as the aryl halide partner in this reaction, allowing for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the 1-position. The electron-withdrawing nitro group is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst.

A typical Suzuki-Miyaura reaction with this compound would involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, a base such as sodium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield.

The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions involving substituted aryl bromides.

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1-Bromo-4-nitrobenzene (B128438) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 95 |

| 1-Bromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 92 |

| 4-Bromo-3-nitrotoluene | 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 88 |

The Heck reaction is another powerful palladium-catalyzed method for the formation of carbon-carbon bonds, involving the coupling of an aryl or vinyl halide with an alkene. wikipedia.org this compound can be utilized as the aryl halide component to introduce a substituted vinyl group. The reaction typically employs a palladium catalyst, a base (often an amine like triethylamine), and a phosphine ligand. organic-chemistry.org

The electronic nature of the substituents on the aryl halide can influence the outcome of the Heck reaction. The electron-withdrawing nitro group in this compound is expected to facilitate the oxidative addition step of the catalytic cycle, potentially leading to higher reactivity compared to electron-rich aryl bromides. researchgate.net

The following table presents representative conditions for Heck coupling reactions with similar substrates.

| Aryl Bromide Substrate | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1-Bromo-4-nitrobenzene | Styrene (B11656) | Pd(OAc)₂ | Et₃N | DMF | 98 |

| 1-Bromo-2-nitrobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | 85 |

| 4-Bromo-3-nitrotoluene | n-Butyl acrylate | Pd/C | NaOAc | DMA | 90 |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net

For this compound, a hypothetical Sonogashira coupling reaction would involve the palladium-catalyzed reaction of the aryl bromide with a terminal alkyne. The general reaction scheme is as follows:

Figure 1: Hypothetical Sonogashira coupling reaction of this compound.

Table 1: Potential Components for Sonogashira Coupling of this compound

| Component | Example | Role |

| Aryl Halide | This compound | Substrate |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling Partner |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyst |

| Copper Co-catalyst | Copper(I) iodide | Co-catalyst |

| Base | Triethylamine, Diisopropylamine | Neutralizes HX byproduct |

| Solvent | Tetrahydrofuran, Dimethylformamide | Reaction Medium |

Other Catalytic Transformations for Nitroarene Modification

Beyond the introduction of alkynes, the structure of this compound allows for other catalytic transformations to modify the nitroarene core. These reactions can be broadly categorized based on the functional group they target.

Modification of the Bromo Group:

Suzuki Coupling: This palladium-catalyzed reaction would couple the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond, leading to biaryl structures.

Heck Coupling: In a Heck reaction, the aryl bromide would be coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene. Studies on 1-bromo-4-nitrobenzene have shown successful Heck couplings with styrene. wikipedia.org

Buchwald-Hartwig Amination: This reaction would involve the palladium-catalyzed coupling of the aryl bromide with an amine to form a new carbon-nitrogen bond, yielding an arylamine derivative.

Modification of the Nitro Group:

Catalytic Hydrogenation: The nitro group can be readily reduced to an amino group via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) and a hydrogen source. This transformation is fundamental in the synthesis of anilines, which are key intermediates in the pharmaceutical and materials industries.

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies specifically for catalytic cycles involving this compound are not available. However, the general mechanisms for the aforementioned catalytic reactions are well-established.

Sonogashira Coupling Mechanism: The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle: This cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation from the copper acetylide, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then participates in the transmetalation step with the palladium complex.

Suzuki and Heck Coupling Mechanisms: The mechanisms of the Suzuki and Heck couplings also revolve around a palladium catalytic cycle involving oxidative addition, and either transmetalation (Suzuki) or migratory insertion followed by beta-hydride elimination (Heck), and concluding with reductive elimination.

The electronic and steric effects of the methoxymethyl and nitro substituents on this compound would be expected to influence the kinetics and outcomes of these catalytic cycles. The electron-withdrawing nitro group would likely enhance the rate of oxidative addition of the aryl bromide to the palladium center. The steric bulk of the ortho-nitro group and the para-methoxymethyl group could also play a role in the approach of the catalyst and other reagents. However, without specific experimental data, these remain theoretical considerations.

Reactivity Profiles and Mechanistic Investigations of Chemical Transformations

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The substituents already present on the ring play a crucial role in modulating the ring's nucleophilicity and directing the incoming electrophile to a specific position.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. minia.edu.eg It withdraws electron density from the aromatic ring through two mechanisms: a strong inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a strong resonance effect (-M or -R) where the π-electrons of the ring are delocalized onto the nitro group. masterorganicchemistry.comquora.com This significant reduction in electron density makes the ring much less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.comminia.edu.eg For instance, the nitration of nitrobenzene (B124822) is millions of times slower than the nitration of benzene.

Methoxymethyl Group (-CH₂OCH₃): The methoxymethyl group's effect is primarily inductive. The methylene (B1212753) (-CH₂-) bridge prevents direct resonance interaction between the methoxy (B1213986) group's oxygen and the aromatic ring. The electronegative oxygen atom pulls electron density through the sigma bonds, resulting in a weak electron-withdrawing inductive effect (-I). Therefore, the methoxymethyl group is considered to be weakly deactivating.

The combined influence of these three groups results in a significantly deactivated aromatic ring. The powerful deactivating effects of the nitro and bromo groups far outweigh any minor influence from the methoxymethyl group, rendering 1-Bromo-4-(methoxymethyl)-2-nitrobenzene highly unreactive towards electrophilic aromatic substitution. Reactions typically require harsh conditions, such as high temperatures and strong acid catalysts. msu.edu

Substituents not only affect the rate of reaction but also direct the position of attack of the incoming electrophile. This is known as the directing effect. minia.edu.eg In this compound, the directing effects of the three substituents are in conflict, making the prediction of the major product complex.

The available positions for substitution are C3, C5, and C6.

Nitro Group (-NO₂ at C2): As a strong deactivating group, it is a meta-director. It directs incoming electrophiles to the positions meta to itself, which are C4 and C6. Since C4 is already substituted, it directs towards C6 .

Bromo Group (-Br at C1): Despite being a deactivator, bromine is an ortho, para-director due to its ability to stabilize the cationic intermediate (the sigma complex) via resonance. libretexts.org It directs incoming electrophiles to positions C2, C4, and C6. With C2 and C4 already substituted, it directs towards C6 .

Methoxymethyl Group (-CH₂OCH₃ at C4): Behaving like an alkyl group, it is an ortho, para-director. It directs incoming electrophiles to the positions ortho to itself, which are C3 and C5 .

Analysis of Potential Substitution Sites:

Position C3: This position is ortho to the weakly deactivating methoxymethyl group but also ortho to the strongly deactivating nitro group. Attack at this position is highly disfavored due to the powerful deactivating effect of the adjacent nitro group.

Position C5: This position is ortho to the weakly deactivating methoxymethyl group and meta to the bromo group, but it is para to the strongly deactivating nitro group. Attack at this site is also disfavored.

Position C6: This position is favored by the directing effects of both the nitro group (meta) and the bromo group (ortho). However, this position is sterically hindered, being flanked by the bromo group and a hydrogen atom.

Given these competing factors, electrophilic aromatic substitution on this molecule is challenging and likely to result in a mixture of products or require forcing conditions. The least deactivated positions are C3 and C5, as they are ortho to the weakest deactivating group. However, the strong deactivating influence of the nitro group at the ortho (C3) and para (C5) positions makes attack at these sites difficult. The directing effects of the bromo and nitro groups converge on position C6, which, despite steric hindrance, may be a potential site of substitution as it is meta to the powerful nitro deactivator. Without specific experimental data, a definitive prediction of a single major product is difficult.

The table below illustrates the relative rates of nitration for various substituted benzenes compared to benzene itself. This data highlights the profound deactivating effect of electron-withdrawing groups like -NO₂ and -Br.

| Compound | Substituent (-Y in C₆H₅-Y) | Character of Substituent | Relative Rate of Nitration (Benzene = 1) |

|---|---|---|---|

| Toluene | -CH₃ | Activating, o,p-directing | 25 |

| Benzene | -H | Reference | 1 |

| Bromobenzene | -Br | Deactivating, o,p-directing | 0.03 |

| Nitrobenzene | -NO₂ | Deactivating, m-directing | 6 x 10⁻⁸ |

Data sourced from studies on electrophilic aromatic substitution kinetics. msu.edulibretexts.org

Given that this compound contains two deactivating groups (one of which is the extremely potent nitro group), its rate of reaction in EAS is expected to be exceedingly slow, likely even slower than that of nitrobenzene. Thermodynamically, the reaction is driven by the formation of a stable substituted aromatic product, but the activation energy barrier for the initial electrophilic attack is very high due to the destabilization of the cationic sigma complex by the electron-withdrawing substituents.

Nucleophilic Aromatic Substitution (SₙAr) Reactivity

In contrast to its inertness in EAS, this compound is highly activated for Nucleophilic Aromatic Substitution (SₙAr). This reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.

The SₙAr reaction proceeds efficiently only when the aromatic ring is substituted with powerful electron-withdrawing groups positioned ortho or para to a good leaving group. quizlet.comyoutube.com

Activation by the Nitro Group: In this compound, the nitro group is positioned ortho to the bromine atom. This geometric arrangement is ideal for activating the ring towards nucleophilic attack at the carbon bearing the bromine (C1). The nitro group strongly withdraws electron density, making the C1 carbon highly electrophilic and susceptible to attack by nucleophiles. Crucially, the ortho-nitro group stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, delocalizing the negative charge onto its oxygen atoms. quizlet.comlibretexts.org This stabilization lowers the activation energy of the reaction, dramatically increasing the reaction rate. quizlet.com A nitro group in the meta position has a much smaller activating effect as it cannot delocalize the negative charge of the intermediate via resonance. quora.comlibretexts.org

Leaving Group Effects: The leaving group in this molecule is the bromide ion. In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group. quizlet.com As a result, the C-X bond strength is less important than in Sₙ1 or Sₙ2 reactions. The reactivity order for halogens as leaving groups in SₙAr is often F > Cl > Br > I. quizlet.com This inverted order is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Although bromine is not as activating as fluorine, it is still a very effective leaving group in SₙAr reactions.

| Leaving Group (-X) in 1-X-2,4-dinitrobenzene | Relative Rate |

|---|---|

| -F | 3300 |

| -Cl | 4.5 |

| -Br | 2.7 |

| -I | 1 |

Illustrative relative rates for the reaction with piperidine (B6355638) in methanol. The trend F >> Cl ≈ Br > I is characteristic of SₙAr reactions where nucleophilic attack is rate-determining. quizlet.comrsc.org

The mechanism of SₙAr reactions is well-established as a two-step addition-elimination process. libretexts.org

Addition Step: A nucleophile (Nu⁻) attacks the electrophilic carbon atom (C1) that bears the leaving group (Br), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . youtube.comlibretexts.org This step is typically the slow, rate-determining step. The aromaticity of the ring is temporarily lost as the C1 carbon becomes sp³-hybridized.

Elimination Step: The aromaticity is restored in a fast step where the leaving group (Br⁻) is expelled, and the π-system is reformed.

The stability of the Meisenheimer complex is paramount to the facility of the reaction. For this compound, the negative charge in the intermediate is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This extensive delocalization provides significant stabilization.

While the stepwise mechanism involving a distinct Meisenheimer intermediate is widely accepted, recent computational and experimental studies have suggested that some SₙAr reactions may proceed through a concerted pathway, where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks, avoiding a discrete intermediate. researchgate.net However, for highly activated systems such as this one, the formation of a stable Meisenheimer complex is the generally accepted pathway.

Solvent Effects and Catalysis in SNAr Reactions

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of its substituents. The nitro group (-NO₂) is strongly electron-withdrawing, and its position ortho to the bromine atom is crucial for activating the aromatic ring towards nucleophilic attack. This activation occurs via resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. stackexchange.comlibretexts.orgnih.govlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism where a nucleophile adds to the carbon bearing the bromine, forming the tetrahedral Meisenheimer intermediate, followed by the elimination of the bromide leaving group to restore aromaticity. nih.govlibretexts.org

Solvents play a critical role in mediating the stability of the charged intermediates and transition states in SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724), are particularly effective at accelerating these reactions. They can solvate the cation of the nucleophilic reagent while leaving the anion relatively free, thereby enhancing its nucleophilicity. The specific choice of solvent can impact reaction rates, but detailed kinetic studies comparing various solvents for this compound are not extensively documented.

Catalysis in SNAr reactions of aryl halides can be achieved through various means, including the use of transition metals. For instance, copper-catalyzed coupling reactions are known for related aryl halides. biosynth.com However, for activated substrates like this compound, the reaction often proceeds efficiently without a catalyst due to the strong activation provided by the nitro group.

Redox Chemistry of Functional Groups

The presence of both a reducible nitro group and an oxidizable methoxymethyl group imparts a rich redox chemistry to the molecule.

Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The nitro group of this compound can be selectively reduced to a primary amino group (-NH₂) to form 2-bromo-5-(methoxymethyl)aniline. This transformation is a cornerstone in the synthesis of various more complex molecules. A variety of reducing agents and conditions can be employed, with the choice often depending on the desired chemoselectivity and the presence of other functional groups.

Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. For substrates where dehalogenation is a concern, other reagents may be preferred. Chemical reduction methods offer a broad spectrum of selectivities. For instance, metals in acidic media (e.g., iron in acetic acid, zinc in hydrochloric acid) or salts like tin(II) chloride are effective. niscpr.res.in Milder and more selective conditions can be achieved with reagents like sodium borohydride (B1222165) in combination with transition metal salts, such as FeCl₂ or Ni(PPh₃)₄, which can reduce the nitro group while leaving other sensitive functionalities intact. d-nb.infojsynthchem.com

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | H₂ gas, Methanol/Ethanol solvent | Highly efficient; may cause dehalogenation (removal of Br). |

| Fe / Acetic Acid | Refluxing acetic acid | Classic, cost-effective method; often used in industrial scale. |

| SnCl₂ / HCl | Concentrated HCl, Ethanol | Mild conditions, good for laboratory scale. |

| NaBH₄ / FeCl₂ | Methanol/Water solvent, Room Temp. | High chemoselectivity, avoids harsh acidic conditions. d-nb.info |

| Na₂S / S₈ (Zinin Reduction) | Aqueous or alcoholic solution | Particularly useful for selective reduction of one nitro group in polynitroarenes. stackexchange.com |

Oxidation Reactions Involving the Methoxymethyl Moiety

The methoxymethyl (-CH₂OCH₃) group, while generally stable, can be oxidized under specific conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can convert the benzylic carbon of the methoxymethyl group into a carboxylic acid, yielding 3-bromo-6-nitrobenzoic acid. This reaction proceeds via oxidation of the methylene group. The methoxymethyl group is essentially a protected form of a hydroxymethyl group, and its oxidation requires conditions that can cleave the ether linkage or directly oxidize the benzylic carbon. The specific outcome of the oxidation can depend heavily on the reaction conditions and the oxidizing agent used.

Photochemical Reactivity and Mechanisms

This compound belongs to the class of 2-nitrobenzyl compounds, which are renowned for their photochemical reactivity. This property makes them highly valuable as photoremovable protecting groups (PPGs) in various scientific fields, allowing for the controlled release of molecules with spatial and temporal precision using light. psu.eduwikipedia.org

Photolytic Pathways and Photoremovable Protecting Group (PRPG) Functionality

Upon irradiation with UV light (typically in the 300-365 nm range), 2-nitrobenzyl compounds undergo a characteristic intramolecular photoreaction. nih.gov The process is initiated by the excitation of the nitro group to an excited state. This is followed by a rapid intramolecular hydrogen atom abstraction from the benzylic carbon (the -CH₂- of the methoxymethyl group) by one of the oxygen atoms of the excited nitro group. wikipedia.org

This hydrogen transfer results in the formation of a transient species known as an aci-nitro tautomer. nih.govnih.gov The aci-nitro intermediate then undergoes a series of rearrangements. It cyclizes to form a highly unstable 1,3-dihydrobenz[c]isoxazol-1-ol intermediate. nih.govacs.orgresearchgate.net This cyclic intermediate subsequently fragments, leading to the cleavage of the benzylic carbon-oxygen bond. This fragmentation step releases the protected molecule (methanol, in this case) and generates a 2-nitrosobenzaldehyde derivative (specifically, 4-bromo-5-(methoxymethyl)-2-nitrosobenzaldehyde) as a byproduct. nih.govacs.org

Quantum Yields and Photoreaction Efficiencies

The efficiency of the photorelease process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing the photoreaction to the number of photons absorbed. For 2-nitrobenzyl-based photoremovable protecting groups, the quantum yield is highly sensitive to the substitution pattern on the aromatic ring and the nature of the leaving group being released. researchgate.netresearchgate.net

| Compound Type | Typical Quantum Yield (Φ) | Reference |

|---|---|---|

| 2-Nitrobenzyl Alcohol | ~0.6 | nih.gov |

| Substituted 2-Nitrobenzyl Esters | 0.01 - 0.1 | nih.govinstras.com |

| p-Hydroxyphenacyl Esters (another PPG class) | 0.1 - 0.4 (can approach 1.0) | wikipedia.org |

| o-Nitroveratryl Derivatives | Highly dependent on leaving group | researchgate.net |

Photochemical Rearrangements and Cyclizations

Following the formation of the key aci-nitro intermediate, this compound is expected to undergo further photochemical rearrangements and cyclizations, a characteristic feature of o-nitrobenzyl photochemistry. cdnsciencepub.comchemrxiv.org The aci-nitro intermediate is a pivotal species that can lead to the formation of various photoproducts through intramolecular cyclization and rearrangement pathways.

One of the most common reactions for o-nitrobenzyl compounds is the light-induced cyclization to form heterocyclic structures. nih.gov In the case of this compound, the aci-nitro intermediate can undergo an intramolecular cyclization to form a six-membered ring, which can then rearrange to yield a nitroso compound. cdnsciencepub.com This transformation is a well-documented pathway for the photorelease of caged compounds based on the o-nitrobenzyl protecting group. researchgate.net

Furthermore, recent studies on related o-nitrobenzyl systems have demonstrated novel photoinduced cyclization reactions. For example, o-nitrobenzyl oxime ethers have been shown to undergo photoinduced N-O homolysis followed by intramolecular cyclization to produce phenanthridine (B189435) derivatives. chemrxiv.orgacs.org While this specific reaction may not be directly applicable to this compound, it highlights the diverse cyclization pathways available to o-nitrobenzyl derivatives.

The table below outlines a plausible photochemical rearrangement and cyclization pathway for this compound, based on established mechanisms for related compounds.

| Starting Material | Key Intermediate | Cyclization/Rearrangement Step | Final Product (Hypothetical) |

| This compound | aci-Nitro Intermediate | Intramolecular cyclization followed by rearrangement. | 5-Bromo-7-methoxy-2,1-benzisoxazoline derivative |

The efficiency of these photochemical rearrangements and cyclizations, often expressed as the quantum yield, is dependent on various factors including the solvent, the presence of substituents on the aromatic ring, and the nature of the benzylic group. researchgate.net For many o-nitrobenzyl compounds, the quantum yields for photodeprotection (which proceeds through these rearrangement pathways) are typically in the range of 0.1 to 0.2. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The proton NMR (¹H NMR) spectrum of 1-Bromo-4-(methoxymethyl)-2-nitrobenzene is expected to exhibit distinct signals corresponding to the aromatic and methoxymethyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields nearby protons, shifting their signals to a higher frequency (downfield). Conversely, the methoxymethyl group (-CH₂OCH₃) is generally electron-donating, which would shield adjacent protons.

The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons. The proton situated between the bromo and nitro groups is expected to be the most deshielded. The protons of the methoxymethyl group would appear as two distinct singlets, one for the methylene (B1212753) (-CH₂-) protons and another for the methyl (-OCH₃) protons, at characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic H | 7.8 - 8.2 | d | 1H |

| Aromatic H | 7.5 - 7.8 | d | 1H |

| Aromatic H | 7.3 - 7.6 | dd | 1H |

| -CH₂- | ~4.5 | s | 2H |

| -OCH₃ | ~3.4 | s | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom attached to the nitro group would be shifted significantly downfield, while the carbon attached to the bromine atom would also show a characteristic chemical shift. The carbons of the methoxymethyl group would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Br | 115 - 120 |

| C-NO₂ | 148 - 152 |

| Aromatic C-H | 125 - 135 |

| Aromatic C (quaternary) | 130 - 145 |

| -CH₂- | 70 - 75 |

| -OCH₃ | 58 - 62 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments would be crucial for the definitive assignment of the proton and carbon signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be instrumental in assigning the signals of the aromatic protons by tracing their coupling network.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic and methoxymethyl carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups.

Nitro Group (-NO₂): Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected in the IR spectrum, typically in the ranges of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

Bromo Group (C-Br): The C-Br stretching vibration would appear in the fingerprint region of the IR spectrum, generally between 500 and 600 cm⁻¹.

Methoxymethyl Group (-CH₂OCH₃): This group would exhibit several characteristic vibrations, including C-H stretching of the methylene and methyl groups (around 2850-3000 cm⁻¹), and C-O stretching vibrations, which would likely appear in the 1000-1200 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1385 |

| C-Br | Stretch | 500 - 600 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C-O | Stretch | 1000 - 1200 |

The methoxymethyl group has rotational freedom around the C-C and C-O bonds, which could lead to the existence of different conformers. In principle, vibrational spectroscopy could be used to study this conformational flexibility. Different conformers may exhibit slightly different vibrational frequencies, particularly for the modes involving the methoxymethyl group. A detailed analysis of the spectra, potentially aided by computational modeling, could provide insights into the preferred conformation of this group in the solid state or in solution. However, without experimental data, any discussion on the specific conformers of this compound remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, and the specific wavelengths at which this occurs provide insight into the molecule's conjugated system and the influence of its substituents.

Absorption Maxima and Molar Absorptivities

| Compound | Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|---|

| This compound | Ethanol | ~270-290 | π → π |

| This compound | Ethanol | ~300-340 | n → π |

Influence of Substituents on Electronic Spectra

The electronic spectrum of this compound is primarily dictated by the benzene ring chromophore, with its absorption characteristics being significantly modified by the attached substituents: the bromo, methoxymethyl, and nitro groups.

The nitro group (-NO₂) is a strong electron-withdrawing group and a powerful auxochrome, which typically causes a bathochromic (red) shift of the π → π* transition of the benzene ring to longer wavelengths and increases the intensity of the absorption. The bromine atom (-Br), being a deactivating but ortho-, para-directing group, has a less pronounced effect but can also contribute to a red shift.

Conversely, the methoxymethyl group (-CH₂OCH₃) at the para position is generally considered an electron-donating group. This donation of electron density into the aromatic ring can further extend the conjugated system, leading to an additional bathochromic shift. The combined electronic effects of these substituents are expected to result in a complex UV-Vis spectrum with distinct absorption bands corresponding to various electronic transitions within the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. While experimental HRMS data for this compound is not available, its theoretical exact mass can be calculated. The molecular formula is C₈H₈BrNO₃, and the calculated monoisotopic mass is approximately 244.96876 Da. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₈H₈BrNO₃ | 244.96876 |

Fragmentation Pattern Analysis for Structural Information

The fragmentation pattern of this compound in a mass spectrometer would provide valuable structural information. Based on the fragmentation of similar nitroaromatic compounds, several key fragmentation pathways can be predicted. Common fragmentation of nitroaromatic compounds involves the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of nitric oxide (NO). nih.gov

A plausible fragmentation pattern for this compound would likely involve the initial loss of the nitro group to form a significant fragment ion. Subsequent fragmentation could involve the cleavage of the methoxymethyl group, either as a whole or in parts (e.g., loss of a methoxy (B1213986) radical, •OCH₃, or formaldehyde, CH₂O). The presence of the bromine atom would also be a key feature in the mass spectrum, with fragments containing bromine exhibiting the characteristic isotopic pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, the crystal structure of the closely related compound, 1-bromo-4-methyl-2-nitrobenzene, provides significant insight into the likely solid-state conformation. nih.gov

For 1-bromo-4-methyl-2-nitrobenzene, the crystal structure reveals an orthorhombic crystal system with the space group Pna2₁. nih.gov A key structural feature of substituted nitrobenzenes is the dihedral angle between the plane of the nitro group and the benzene ring, which is influenced by the steric hindrance of adjacent substituents. nih.gov In the case of 1-bromo-4-methyl-2-nitrobenzene, this dihedral angle is 14.9(11)°. nih.gov

| Parameter | Value for 1-Bromo-4-methyl-2-nitrobenzene nih.gov | Predicted for this compound |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ | Similar non-centrosymmetric |

| Dihedral Angle (NO₂ vs. Benzene Ring) | 14.9(11)° | Slightly larger due to steric hindrance |

Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal packing and intermolecular interactions of this compound is currently unavailable in the published scientific literature. Such an analysis would require single-crystal X-ray diffraction data, which has not been reported for this specific compound.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Experimentally determined bond lengths, bond angles, and dihedral angles for this compound have not been documented. This information is typically obtained from crystallographic studies.

Conformational Preferences in the Crystalline State

The conformational preferences of the methoxymethyl and nitro groups relative to the benzene ring in the crystalline state of this compound have not been established. A conformational analysis would depend on structural data that is not currently available.

Research on Derivatives and Analogues

Synthesis and Characterization of Structural Variants

The synthesis of structural variants of 1-bromo-4-(methoxymethyl)-2-nitrobenzene allows for a systematic investigation of the role each substituent plays. Modifications can be targeted at the bromine atom, the methoxymethyl group, or the position of the nitro group, each yielding compounds with distinct electronic and steric properties.

Modifications of the Bromine Atom

The bromine atom on the aromatic ring is a key functional group for derivatization, primarily through substitution and coupling reactions. Its reactivity is significantly influenced by the presence of the ortho-nitro group, which is strongly electron-withdrawing. This electronic effect makes the ipso-carbon atom more electrophilic and susceptible to nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are also powerful tools for modifying the bromine atom. These reactions allow for the formation of new carbon-carbon bonds. For instance, the Heck reaction can be used to couple the aryl bromide with alkenes like styrene (B11656), catalyzed by palladium complexes. researchgate.net This creates a stilbene (B7821643) derivative, extending the aromatic system.

| Reaction Type | Reagent/Catalyst | Resulting Structure | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amine (R-NH₂) | Replacement of -Br with -NHR | |

| Nucleophilic Aromatic Substitution | Alkoxide (R-O⁻) | Replacement of -Br with -OR | |

| Heck Coupling | Styrene, Pd(II) catalyst, base | Formation of a stilbene derivative | researchgate.net |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Formation of a biaryl system | researchgate.net |

Alterations of the Methoxymethyl Group

Altering the methoxymethyl group at the para-position provides insight into the electronic and steric influence of this substituent. Common analogues include compounds where the methoxymethyl ether is replaced with a simple methyl or methoxy (B1213986) group.

1-Bromo-4-methyl-2-nitrobenzene : In this analogue, the methoxymethyl group is replaced by a less bulky and slightly less electron-donating methyl group. This compound serves as a synthetic intermediate for products like pyrethroid insecticides. nih.gov Its crystal structure has been determined, showing a dihedral angle of 14.9 (11)° between the nitro group and the phenyl ring. nih.govresearchgate.net

1-Bromo-4-methoxy-2-nitrobenzene : Also known as 4-bromo-3-nitroanisole, this analogue features a methoxy group, which is a stronger electron-donating group by resonance than the methoxymethyl group. This increased electron donation can affect the reactivity of the aromatic ring. Quantum mechanical studies have been performed on this molecule to understand its structure and vibrational spectra. chemsrc.com

| Compound Name | CAS Number | Molecular Formula | Key Difference from Parent Compound |

|---|---|---|---|

| This compound | 90373-39-2 | C₈H₈BrNO₃ | Reference Compound |

| 1-Bromo-4-methyl-2-nitrobenzene | 5326-34-1 | C₇H₆BrNO₂ | -CH₂OCH₃ replaced by -CH₃ group. matrix-fine-chemicals.com |

| 1-Bromo-4-methoxy-2-nitrobenzene | 5344-78-5 | C₇H₆BrNO₃ | -CH₂OCH₃ replaced by -OCH₃ group. synthonix.com |

Substituent Effects on the Nitro Group Position

The position of the nitro group at C2 is a direct consequence of the directing effects of the substituents present on the ring during the nitration step of the synthesis. In the precursor, 1-bromo-4-(methoxymethyl)benzene, both the bromo and methoxymethyl groups influence the position of the incoming electrophile (the nitronium ion, NO₂⁺).

Methoxymethyl Group (-CH₂OCH₃) : This group is an activating, ortho-, para-director. It donates electron density to the ring, primarily at the ortho and para positions, stabilizing the carbocation intermediate formed during electrophilic substitution.

Bromine Atom (-Br) : Halogens are deactivating yet ortho-, para-directing substituents. They withdraw electron density inductively (deactivating effect) but can donate electron density through resonance, which stabilizes the ortho and para intermediates. libretexts.org

In the case of 1-bromo-4-(methoxymethyl)benzene, the para position is already occupied. Both existing substituents therefore direct the incoming nitro group to the ortho positions (C2, C3, C5, C6). The position at C2 (ortho to the bromine and meta to the methoxymethyl) is favored due to the combined electronic and steric influences. Nitration ortho to the powerful activating methoxymethyl group is sterically hindered by the adjacent bromine. Therefore, nitration at the position ortho to the bromine (C2) becomes a significant outcome.

Structure-Reactivity Relationship Studies

The relationship between the structure of this compound and its reactivity is governed by the interplay of the electronic effects of its three substituents.

The nitro group is a potent electron-withdrawing group through both resonance and inductive effects. researchgate.net Its presence significantly deactivates the benzene (B151609) ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. ijrti.org This makes the bromine at C1 more susceptible to displacement by nucleophiles.

Studies on related nitrobenzyl systems have shown that the electronic nature of other ring substituents has a marked effect on reaction rates. For example, in the fragmentation of 4-nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring accelerate the reaction, likely by stabilizing a developing positive charge on the benzylic carbon. researchgate.net Applying this principle, altering the methoxymethyl group in this compound to a stronger electron-donating group would be expected to influence the reactivity at the benzylic position and potentially the rate of nucleophilic substitution at C1.

Investigation of Novel Heterocyclic and Polyaromatic Analogues

The functional groups of this compound serve as handles for the synthesis of more complex molecular architectures, including heterocyclic and polyaromatic systems. The versatile bromine atom is particularly useful for building these structures via cross-coupling chemistry.

Polyaromatic Analogues : As mentioned, the Heck reaction provides a route to stilbene derivatives by coupling the aryl bromide with an alkene. researchgate.net This extends the conjugation of the aromatic system. Similarly, Suzuki coupling with various arylboronic acids can generate biaryl compounds, which are common structural motifs in materials science and medicinal chemistry.

Heterocyclic Analogues : The bromo- and nitro-substituted benzene ring can be a precursor for constructing fused heterocyclic systems. For example, reduction of the nitro group to an amine yields an ortho-bromoaniline derivative. This intermediate can then undergo intramolecular cyclization or condensation reactions with other reagents to form heterocycles. The synthesis of benzimidazoles, for instance, can be achieved from such precursors. researchgate.net Furthermore, bromo-aromatic compounds are widely used in the synthesis of other N-heterocycles, such as pyrimidine (B1678525) derivatives, which are investigated for various biological activities. nih.gov

| Starting Moiety | Reaction Type | Resulting Class of Analogue | Example |

|---|---|---|---|

| Aryl Bromide | Heck Coupling | Polyaromatic (Stilbene) | Reaction with styrene researchgate.net |

| Aryl Bromide | Suzuki Coupling | Polyaromatic (Biaryl) | Reaction with arylboronic acid researchgate.net |

| ortho-Bromo-nitrobenzene | Nitro reduction, then cyclization | Heterocyclic | Benzimidazole synthesis researchgate.net |

| Aryl Bromide | Multi-step synthesis | Heterocyclic | Pyrimidine derivatives nih.gov |

Applications in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of 1-Bromo-4-(methoxymethyl)-2-nitrobenzene makes it a valuable starting material for the synthesis of more elaborate organic compounds with significant practical applications.

Pharmaceutical Intermediates

While direct synthesis of commercial drugs from this compound is not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. The bromo-nitro-aromatic core is a common feature in intermediates used for the synthesis of a range of pharmaceuticals. For instance, related structures are utilized in the preparation of novel benzohydrazide (B10538) derivatives that have shown potential analgesic, antifungal, and antibacterial activities. nih.gov The presence of the methoxymethyl group offers a handle for further functionalization or can act as a stable ether linkage in the final drug molecule. The nitro group can be readily reduced to an amine, a key functional group in a vast number of pharmaceutical agents, opening pathways to amides, sulfonamides, and other nitrogen-containing heterocycles.

Agrochemical Precursors

A significant application of compounds structurally related to this compound lies in the field of agrochemicals. Notably, the analogous compound, 1-Bromo-4-methyl-2-nitrobenzene, is a known synthetic intermediate in the production of 4-methoxymethylbenzyl alcohol containing bromine. cdnsciencepub.comnih.gov This alcohol is a crucial component in the synthesis of certain pyrethroid insecticides. cdnsciencepub.comnih.govresearchgate.net Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. Given the structural similarity, this compound is a logical precursor for the synthesis of analogous pyrethroid structures, where the methoxymethyl group can influence the biological activity and physical properties of the final product.

The general synthetic route would involve the transformation of the functional groups on the benzene (B151609) ring to build the desired insecticidal molecule. The bromine and nitro groups can be manipulated through various organic reactions to introduce the necessary functionalities for pyrethroid synthesis.

Table 1: Related Agrochemical Intermediates and their Applications

| Compound | Application |

| 1-Bromo-4-methyl-2-nitrobenzene | Intermediate for pyrethroid insecticides cdnsciencepub.comnih.gov |

| 4-methoxymethylbenzyl alcohol | Alcohol moiety with insecticidal activity cdnsciencepub.comnih.gov |

Materials Science Building Blocks

In the realm of materials science, aromatic compounds with diverse functional groups are fundamental building blocks for the creation of novel materials with tailored electronic, optical, or polymeric properties. Commercial suppliers often categorize compounds like 1-Bromo-4-methoxy-2-nitrobenzene, a close analog, as "Material Building Blocks". nih.gov While specific research detailing the incorporation of this compound into advanced materials is limited, its structure suggests potential applications.

The presence of the bromine atom allows for its use in polymerization reactions, such as Suzuki or Stille cross-coupling, to form conjugated polymers. These polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitro group, being strongly electron-withdrawing, can be used to tune the electronic properties of the resulting materials. Furthermore, the methoxymethyl group can enhance solubility and processability of the final polymer or material.

Reagent in Specialized Organic Transformations

The reactivity of this compound makes it a useful reagent in a variety of specialized organic transformations, particularly in cross-coupling reactions. The carbon-bromine bond is a key reactive site for the formation of new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools in modern organic synthesis. Compounds similar to this compound, like 1-bromo-4-nitrobenzene (B128438), are known to participate effectively in these reactions. researchgate.netresearchgate.net For instance, in a Suzuki-Miyaura coupling, the bromine atom can be coupled with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond. researchgate.netnih.gov Similarly, in a Heck reaction, it can react with an alkene to form a substituted alkene. researchgate.net

These transformations allow for the facile introduction of new aryl or vinyl substituents at the 1-position of the benzene ring, providing a pathway to a wide array of more complex molecules. The electron-withdrawing nitro group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle of these cross-coupling reactions.

Table 2: Examples of Cross-Coupling Reactions with Related Bromo-Nitro-Aromatics

| Reaction | Reactant | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | 1-bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)2 / Ligand | Biphenyl derivative researchgate.net |

| Heck Reaction | 1-bromo-4-nitrobenzene | Styrene (B11656) | Pd(II) complex | Stilbene (B7821643) derivative researchgate.net |

Role as a Photoremovable Protecting Group in Controlled Release Chemistry

The 2-nitrobenzyl functional group is a well-established photoremovable protecting group (PPG), also known as a "photocage". nih.govresearchgate.net Upon irradiation with UV light, typically in the range of 300-365 nm, the o-nitrobenzyl ether linkage can be cleaved, releasing a protected molecule. nih.gov This process allows for the spatial and temporal control over the release of biologically active compounds, making it a valuable tool in chemical biology and drug delivery. nih.govupenn.edu

This compound is an o-nitrobenzyl ether derivative. The core photochemical reaction involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon of the methoxymethyl group. nih.gov This is followed by a rearrangement to form an aci-nitro intermediate, which then cleaves to release the protected alcohol (in this case, methanol) and an o-nitrosobenzaldehyde derivative. nih.gov

No Research Findings Available for "this compound"

Following a comprehensive review of available scientific literature, no specific research data was found regarding the mechanistic aspects of biological interactions and activity of the chemical compound this compound.

Therefore, it is not possible to provide an article structured around the requested outline of "Mechanistic Aspects of Biological Interactions and Activity (Research-Oriented)" for this compound. The absence of published research on this particular molecule means that no data is available to populate the specified sections and subsections, including:

Mechanistic Aspects of Biological Interactions and Activity Research Oriented

Molecular Docking and In Silico Studies of Ligand-Target Interactions

Consequently, no data tables or detailed research findings can be generated as per the user's request. To ensure scientific accuracy and strict adherence to the provided instructions, which forbid the inclusion of information outside the explicit scope of the specified compound, this report cannot be completed.

Analytical Research Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 1-Bromo-4-(methoxymethyl)-2-nitrobenzene, providing powerful means to separate it from starting materials, byproducts, and other impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or quantification.

Gas Chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The separation occurs in a capillary column, and various detectors can be employed for detection, each offering different levels of sensitivity and selectivity. For nitroaromatic compounds, several detectors are particularly useful. cdc.gov

Common detectors for the GC analysis of halogenated nitroaromatics include the Electron Capture Detector (ECD), which is highly sensitive to electrophilic groups like nitro and bromo functions, and the Nitrogen-Phosphorus Detector (NPD), which offers selectivity for nitrogen-containing compounds. A Flame Ionization Detector (FID) can also be used for general-purpose quantification, while a Mass Spectrometer (MS) provides structural information for definitive identification. cdc.gov

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector | Principle | Selectivity | Sensitivity | Application |

|---|---|---|---|---|

| Electron Capture (ECD) | Measures the capture of electrons by electronegative analytes. | High for halogenated and nitro compounds. | Very High (picogram to femtogram levels). | Trace analysis and impurity profiling. |

| Nitrogen-Phosphorus (NPD) | Measures the increase in current from the combustion of nitrogen-containing compounds in a hydrogen/air plasma. | High for nitrogen-containing compounds. | High (picogram levels). | Selective quantification in complex matrices. |

| Flame Ionization (FID) | Measures the ions produced during the combustion of organic compounds in a hydrogen-air flame. | General for organic compounds. | Moderate (nanogram levels). | Purity assessment and routine quantification. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | High (based on mass fragmentation). | High (picogram to femtogram levels). | Confirmatory identification and quantification. |

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly suitable for compounds that may have limited thermal stability. For aromatic compounds such as this compound, reverse-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com Detection is most commonly achieved using an Ultraviolet-Visible (UV-Vis) detector, as the benzene (B151609) ring and nitro group are strong chromophores, absorbing UV light at specific wavelengths. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

Table 2: Typical HPLC Parameters for Analysis of Related Bromo-Nitroaromatic Compounds

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at ~254 nm | Aromatic nitro-compounds exhibit strong absorbance at this wavelength. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for the qualitative monitoring of chemical reactions. It allows chemists to track the consumption of starting materials and the formation of the desired product, this compound.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase (eluent), typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). The separated spots are visualized under UV light. By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials and the product, the progress of the reaction can be efficiently monitored. thieme.de

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both the identification and quantification of analytes in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification of volatile organic compounds. After separation by the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its characteristic fragmentation pattern serve as a molecular "fingerprint."

The mass spectrum of this compound would be expected to show a molecular ion peak and fragment ions corresponding to the loss of functional groups such as -OCH3, -NO2, and Br. The presence of bromine would be confirmed by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which are in an approximate 1:1 ratio. This technique provides unequivocal identification and can be used for highly sensitive quantification. nih.gov

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value (Mass-to-Charge Ratio) | Possible Fragment Identity | Significance |

|---|---|---|

| [M]+, [M+2]+ | C8H8BrNO3+ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| [M-OCH3]+ | [C7H5BrNO2]+ | Loss of the methoxy (B1213986) group. |

| [M-NO2]+ | [C8H8BrO]+ | Loss of the nitro group. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for compounds that are not amenable to GC analysis due to non-volatility or thermal instability. It is also a powerful tool for analyzing reaction mixtures for non-volatile byproducts or impurities. ajrconline.org

The eluent from the HPLC column is introduced into a mass spectrometer through an interface such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These soft ionization techniques typically generate the protonated molecule [M+H]+ or other adducts with minimal fragmentation, providing clear molecular weight information. Tandem mass spectrometry (LC-MS/MS) can be used to induce fragmentation, yielding structural information for confirmation and enabling highly selective and sensitive quantification. For halogenated nitrobenzene (B124822) compounds, APCI in negative mode can also be a sensitive ionization method. researchgate.net

Table 4: Common Ionization Techniques in LC-MS for Aromatic Compounds

| Ionization Technique | Principle | Typical Ions Formed | Application Suitability |

|---|---|---|---|

| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions. | [M+H]+, [M+Na]+ | Suitable for polar to moderately polar compounds; provides molecular weight information. |

| Atmospheric Pressure Chemical Ionization (APCI) | The mobile phase is sprayed into a heated tube where a corona discharge creates reactant ions that ionize the analyte. | [M+H]+, [M-H]- | Ideal for less polar, thermally stable compounds; can handle higher flow rates than ESI. researchgate.net |

Sample Preparation Strategies in Research Contexts

Effective sample preparation is a critical prerequisite for the accurate analysis of "this compound." The primary goals of sample preparation are to isolate the target analyte from the sample matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the analytical results. The choice of a specific strategy depends on the nature of the sample matrix (e.g., water, soil, biological tissues), the concentration of the analyte, and the subsequent analytical instrumentation to be used. For nitroaromatic compounds like "this compound," several extraction and microextraction techniques are commonly employed in research settings.

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting nitroaromatic compounds from aqueous samples. This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The selection of the organic solvent is critical and is based on the polarity and solubility of the target compound. For "this compound," which possesses both polar (nitro group, methoxymethyl group) and non-polar (benzene ring, bromo group) characteristics, a solvent of intermediate polarity would likely be effective.

Table 1: General Parameters for Liquid-Liquid Extraction of Nitroaromatic Compounds

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Extraction Solvent | Dichloromethane, Chloroform, Ethyl acetate | Chosen based on analyte polarity and immiscibility with the aqueous sample. |

| Solvent:Sample Ratio | 1:5 to 1:10 (v/v) | Optimized to ensure efficient extraction while minimizing solvent usage. |

| pH of Aqueous Phase | Adjusted to suppress ionization of the analyte | For neutral compounds like "this compound," pH adjustment may be less critical but is often investigated. |

| Salt Addition (e.g., NaCl) | 5-10% (w/v) | Increases the ionic strength of the aqueous phase, reducing the solubility of the organic analyte and enhancing its partitioning into the organic phase. |

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the potential for automation. In SPE, the sample is passed through a solid sorbent packed in a cartridge or disk. The analyte is retained on the sorbent while the matrix components are washed away. Subsequently, the analyte is eluted with a small volume of an appropriate solvent.

The choice of sorbent is paramount in SPE. For a compound like "this compound," reversed-phase sorbents such as C18 (octadecyl) or polymeric sorbents are likely to be effective due to the compound's moderate polarity.